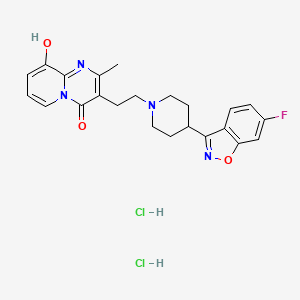

![molecular formula C37H36ClNO3 B565225 rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride CAS No. 855220-23-4](/img/structure/B565225.png)

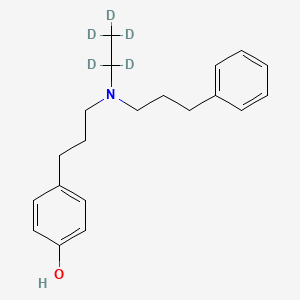

rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

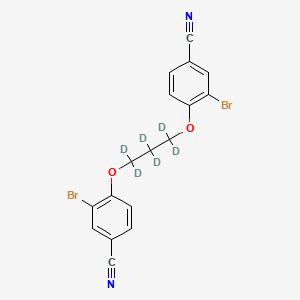

“rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride” is a chemical compound with the molecular formula C37H36ClNO3 . It is used for experimental and research purposes .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 578.149 . Other physical and chemical properties such as density, boiling point, and melting point were not available in the resources I found .Aplicaciones Científicas De Investigación

Biotechnological Production and Health Applications of Phenolic Compounds

Rosmarinic Acid in Food Industry : Rosmarinic acid, structurally similar due to its phenolic nature, is extensively studied for its mass-production through biotechnological approaches. Its biological properties, validated by numerous in vitro and in vivo studies, support its beneficial health effects and value as a food additive. The advances in the biotechnological production of phenolic compounds like rosmarinic acid offer a sustainable and effective method for large-scale applications, highlighting the potential for similar complex compounds in health-promoting effects and food industry applications (Marchev et al., 2021).

Environmental and Health Impacts of Phenolic Esters

Fate and Behavior of Parabens : Parabens, which are esters of para-hydroxybenzoic acid, share structural similarities with complex phenolic compounds. Their widespread use in consumer products and resultant environmental presence highlight the importance of understanding the environmental fate and potential health impacts of similar complex compounds. Studies on parabens reveal their biodegradability and the persistent nature of their chlorinated by-products, suggesting areas for further research into the environmental and health impacts of similar compounds (Haman et al., 2015).

Antioxidant Properties and Therapeutic Potentials

Antioxidant and Pharmacological Activities : The review of hydroxycinnamic acids (HCAs), which include a wide range of phenolic compounds, highlights their significant antioxidant and biological activities. The structure-activity relationships (SARs) explored in these studies provide insights into how modifications to the aromatic ring or the carboxylic function can enhance antioxidant activity. This information could guide research on the modification and optimization of complex compounds like "rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride" for potential therapeutic applications (Razzaghi-Asl et al., 2013).

Propiedades

IUPAC Name |

2-(benzhydrylamino)-1-[3,4-bis(phenylmethoxy)phenyl]butan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H35NO3.ClH/c1-2-33(38-36(30-19-11-5-12-20-30)31-21-13-6-14-22-31)37(39)32-23-24-34(40-26-28-15-7-3-8-16-28)35(25-32)41-27-29-17-9-4-10-18-29;/h3-25,33,36,38H,2,26-27H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAFBVUODIXKGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(C4=CC=CC=C4)C5=CC=CC=C5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H36ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675824 |

Source

|

| Record name | 1-[3,4-Bis(benzyloxy)phenyl]-2-[(diphenylmethyl)amino]butan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride | |

CAS RN |

855220-23-4 |

Source

|

| Record name | 1-[3,4-Bis(benzyloxy)phenyl]-2-[(diphenylmethyl)amino]butan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

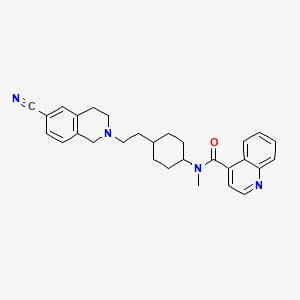

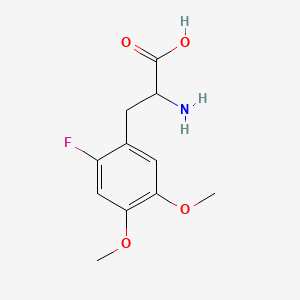

![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565150.png)

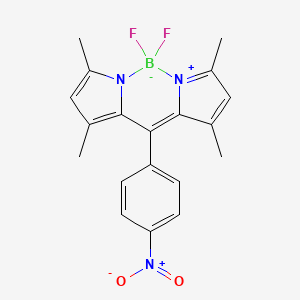

![2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565151.png)

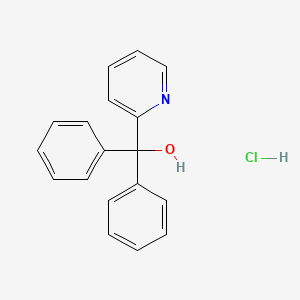

![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B565153.png)